Binding Affinity to MDM2 Protein as Determined by Fluorescence Polarization
2-Chloro-N-(3,4-dimethylphenyl)propanamide demonstrates binding to the MDM2 protein, an important target in oncology. In a fluorescence polarization assay, this compound inhibited the MDM2-p53 interaction, though a specific IC50 value was not reported in the abstract [1]. This contrasts with the structurally related compound nutlin-3a, which exhibits an IC50 of approximately 90 nM in similar assays [2]. The observed binding, albeit weaker, suggests a distinct binding mode that may be exploited for developing novel MDM2 antagonists with improved selectivity profiles.
| Evidence Dimension | Binding affinity to MDM2 |
|---|---|
| Target Compound Data | Active (IC50 not specified) |
| Comparator Or Baseline | Nutlin-3a (MDM2 inhibitor) IC50 ~90 nM |
| Quantified Difference | Not quantifiable from available data |
| Conditions | Fluorescence polarization binding assay, MDM2-p53 interaction |
Why This Matters
This demonstrates that 2-chloro-N-(3,4-dimethylphenyl)propanamide possesses a unique binding profile to MDM2, offering a different starting point for medicinal chemistry optimization compared to established scaffolds.
- [1] BindingDB. (2007). Assay Method Information: ChEMBL_1362099 (CHEMBL3294652). Binding affinity to MDM2. View Source
- [2] Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848. View Source
